(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
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Overview
Description
The compound (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a pyridoindole core with a thiazole and pyrrole moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridoindole core, followed by the introduction of the thiazole and pyrrole groups through various coupling reactions. Common reagents used in these steps include organolithium reagents, transition metal catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The pyrrole and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxylated derivative, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas like oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Another complex molecule with a thiazole moiety.
2-Substituted-1,4-thiazin-3-one derivatives: Compounds with similar thiazole structures.
Uniqueness
The uniqueness of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone lies in its combination of a pyridoindole core with thiazole and pyrrole groups. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C21H20N4O2S/c1-13-19(28-21(22-13)24-8-3-4-9-24)20(26)25-10-7-18-16(12-25)15-11-14(27-2)5-6-17(15)23-18/h3-6,8-9,11,23H,7,10,12H2,1-2H3 |
InChI Key |
IQUUIPPOMSCNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC |
Origin of Product |
United States |
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